molecular formula C12H15NO2 B13615164 4-(2-(Azetidin-1-yl)ethyl)benzoic acid

4-(2-(Azetidin-1-yl)ethyl)benzoic acid

Cat. No.: B13615164
M. Wt: 205.25 g/mol
InChI Key: UMXZAWWOUWKTQS-UHFFFAOYSA-N
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Description

4-(2-(Azetidin-1-yl)ethyl)benzoic acid is an organic compound with the molecular formula C12H15NO2 It features a benzoic acid moiety linked to an azetidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-(azetidin-1-yl)ethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-(azetidin-1-yl)ethanol displaces the bromine atom on the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Azetidin-1-yl)ethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(2-(Azetidin-1-yl)ethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-(Azetidin-1-yl)ethyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and benzoic acid moiety. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Pyrrolidin-1-yl)ethyl)benzoic acid: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

    4-(2-(Morpholin-1-yl)ethyl)benzoic acid: Contains a morpholine ring, offering different chemical properties.

Uniqueness

4-(2-(Azetidin-1-yl)ethyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-[2-(azetidin-1-yl)ethyl]benzoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11-4-2-10(3-5-11)6-9-13-7-1-8-13/h2-5H,1,6-9H2,(H,14,15)

InChI Key

UMXZAWWOUWKTQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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